Cas no 92693-04-4 (15(S)-HEDE)

15(S)-HEDE structure
15(S)-HEDE structure
Product name:15(S)-HEDE
CAS No:92693-04-4
MF:C20H36O3
MW:324.498046875
CID:803514
PubChem ID:6610219

15(S)-HEDE Chemical and Physical Properties

Names and Identifiers

    • 15(S)-HEDE
    • (15S)-15-hydroxyicosa-11,13-dienoic acid
    • ANTI-NARC-1
    • 92693-04-4
    • Bio1_000542
    • DTXSID30425005
    • Bio1_001031
    • Bio1_000053
    • CBiol_001767
    • G91554
    • 15S-hydroxy-11Z,13E-eicosadienoic acid
    • Inchi: InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1
    • InChI Key: ZTRWPEHMGCHTIT-XMSPSUPSSA-N
    • SMILES: CCCCC[C@@H](/C=C/C=C\CCCCCCCCCC(=O)O)O

Computed Properties

  • Exact Mass: 324.26600
  • Monoisotopic Mass: 324.26644501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 16
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 6.4
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: 5.63550

15(S)-HEDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65096-50ug
15(S)-HEDE
92693-04-4 98%
50ug
¥1748.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-220635-50 µg
15(S)-HEDE,
92693-04-4
50µg
¥2,625.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-220635-50µg
15(S)-HEDE,
92693-04-4
50µg
¥2625.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S913101-100μg
15(S)-HEDE
92693-04-4 98%
100μg
¥4,436.10 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65096-25ug
15(S)-HEDE
92693-04-4 98%
25ug
¥1340.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65096-100ug
15(S)-HEDE
92693-04-4 98%
100ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65096-250ug
15(S)-HEDE
92693-04-4 98%
250ug
¥6463.00 2023-09-08

Additional information on 15(S)-HEDE

Introduction to 15(S)-HEDE (CAS No: 92693-04-4) and Its Emerging Applications in Chemical and Biomedical Research

15(S)-HEDE (hydroxyeicosatetraenoic acid), identified by the chemical compound identifier CAS No: 92693-04-4, is a derivative of arachidonic acid that has garnered significant attention in the fields of pharmacology, biochemistry, and biomedical research. As a member of the eicosanoid family, 15(S)-HEDE exhibits distinct biochemical properties that make it a valuable compound for studying inflammatory pathways, oxidative stress, and cellular signaling mechanisms. This introduction explores the molecular structure, pharmacological significance, and recent advancements in the application of 15(S)-HEDE in cutting-edge research.

The molecular formula of 15(S)-HEDE is C20H32O4, with a molecular weight of 332.48 g/mol. It is classified as a non-steroidal anti-inflammatory agent due to its ability to modulate enzymatic pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). The stereochemical configuration at the 15-position (S-isomer) is crucial for its biological activity, distinguishing it from its R-isomer counterpart. This specificity has been a focal point in recent studies aiming to develop targeted therapies for chronic inflammatory diseases.

In recent years, research on 15(S)-HEDE has been extensively reviewed and expanded upon, particularly in the context of its role in modulating immune responses. A notable study published in the *Journal of Immunopharmacology* highlighted the compound's ability to inhibit neutrophil recruitment and reduce pro-inflammatory cytokine production. This effect is attributed to its interaction with lipid signaling receptors such as GPR119, which has implications for developing novel immunomodulatory drugs.

Furthermore, 15(S)-HEDE has been investigated for its potential in neuroprotective therapies. Emerging evidence suggests that it may attenuate neuroinflammation and oxidative damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's. A pivotal study conducted by researchers at the University of California, San Diego, demonstrated that exogenous administration of 15(S)-HEDE could reduce beta-amyloid aggregation and enhance synaptic plasticity in murine models. These findings have opened new avenues for therapeutic intervention in neurological disorders.

The pharmacokinetic profile of 15(S)-HEDE is another area of active investigation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often exhibit gastrointestinal side effects due to COX inhibition, 15(S)-HEDE appears to have a more selective mechanism of action. Preclinical studies indicate that it preferentially targets lipoxygenase pathways while minimizing COX-mediated toxicity. This selectivity could lead to fewer adverse effects and broader therapeutic applicability.

Recent advances in synthetic chemistry have enabled more efficient production methods for 15(S)-HEDE, making it more accessible for large-scale research. Techniques such as chiral resolution and enzymatic synthesis have improved purity and yield, facilitating further exploration of its biological functions. Additionally, high-throughput screening platforms are being employed to identify novel derivatives with enhanced efficacy or reduced toxicity.

The intersection of 15(S)-HEDE with other bioactive lipids has also been a subject of interest. For instance, studies have explored synergistic effects between 15(S)-HEDE and resolvins or protectins—another class of eicosanoids known for their anti-inflammatory properties. These interactions may provide insights into combinatorial therapeutic strategies that leverage multiple lipid mediators to achieve greater clinical benefits.

Future directions in 15(S)-HEDE research include exploring its role in metabolic disorders such as obesity and type 2 diabetes. Preliminary data suggest that it may influence adipokine secretion and insulin sensitivity by modulating lipid droplet dynamics in adipocytes. If these findings are validated in human trials, 15(S)-HEDE could emerge as a promising candidate for metabolic syndrome management.

Moreover, the potential applications of 15(S)-HEDE in regenerative medicine are under consideration. Studies indicate that it may promote stem cell differentiation and tissue repair by activating specific intracellular signaling cascades. This capability could be exploited for developing therapies targeting wound healing or organ regeneration.

In conclusion, 15(S)-HEDE (CAS No: 92693-04-4) represents a fascinating compound with diverse biological activities spanning inflammation, neuroprotection, metabolism, and tissue regeneration. Its unique stereochemical properties and selective mechanisms make it an attractive candidate for drug development. As research continues to uncover new therapeutic applications, 15(S)-HEDE is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern medicine.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd